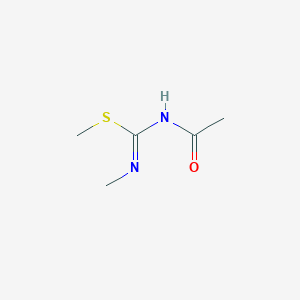
1-Acetyl-2,3-dimethyl-isothiourea
Cat. No. B8328711
M. Wt: 146.21 g/mol
InChI Key: PVKRWJPHLLQPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07790747B2
Procedure details


To a solution of 1,1-diacetyl-2,3-dimethyl-isothiourea (0.17 g, 0.90 mmol) in MeOH (10 ml) was added K2CO3 (250 mg, 1.81 mmol) and the reaction stirred at room temperature for 1.5 h. The mixture was concentrated, diluted with CH2Cl2 (25 ml) and water (20 ml) and the aqueous layer was extracted with CH2Cl2 (2×10 ml), dried (Na2SO4) and concentrated to afford 1-acetyl-2,3-dimethyl-isothiourea (112 mg, 85%) as a white solid. 1H NMR (CDCl3) δ 2.10 (s, 3H), 2.43 (s, 3H), 2.93 (s, 3H).
Name
1,1-diacetyl-2,3-dimethyl-isothiourea
Quantity
0.17 g
Type
reactant
Reaction Step One



Yield
85%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([N:4](C(=O)C)[C:5](=[N:8][CH3:9])[S:6][CH3:7])(=[O:3])[CH3:2].C([O-])([O-])=O.[K+].[K+]>CO>[C:1]([NH:4][C:5](=[N:8][CH3:9])[S:6][CH3:7])(=[O:3])[CH3:2] |f:1.2.3|
|
Inputs


Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction stirred at room temperature for 1.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with CH2Cl2 (25 ml) and water (20 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with CH2Cl2 (2×10 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NC(SC)=NC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 112 mg | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
